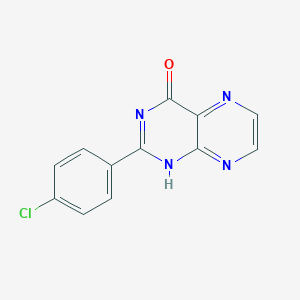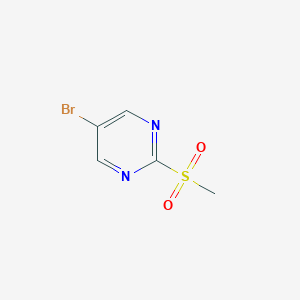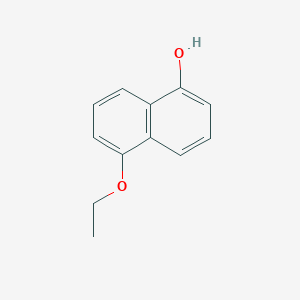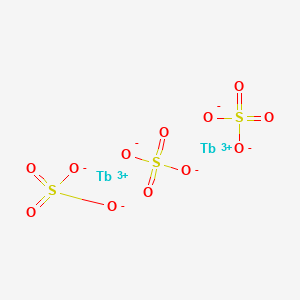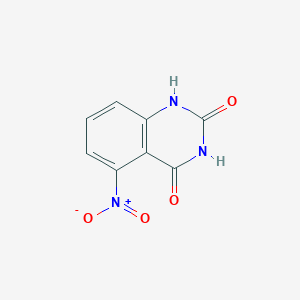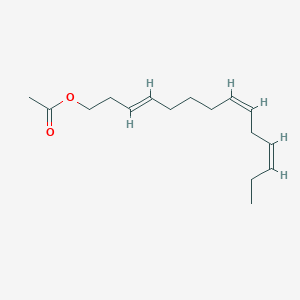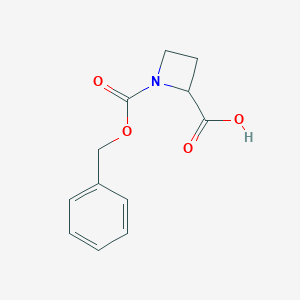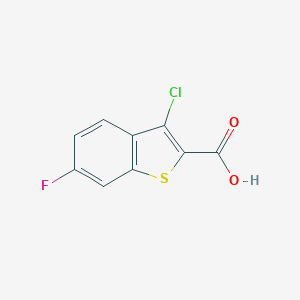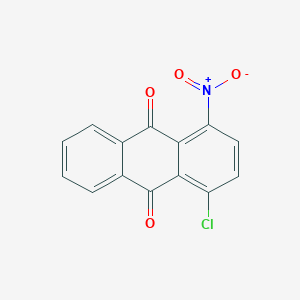![molecular formula C17H18N2O2S B182226 S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate CAS No. 112308-03-9](/img/structure/B182226.png)
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate, also known as MPTP, is a synthetic compound that has been widely used in scientific research. This molecule has a unique chemical structure that makes it an important tool for studying the mechanisms of action of various biological processes. In
Mecanismo De Acción
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Efectos Bioquímicos Y Fisiológicos
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate produces a range of biochemical and physiological effects in animals and humans. In animals, S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate produces a Parkinson's-like syndrome characterized by tremors, rigidity, and bradykinesia. In humans, S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has been shown to cause parkinsonism in drug users who inadvertently ingested the compound. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has also been found to produce oxidative stress, inflammation, and apoptosis in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has several advantages for lab experiments. It produces a Parkinson's-like syndrome in animals, making it a valuable tool for studying the disease and developing new treatments. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate is also relatively easy to synthesize and has a long shelf life. However, S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has several limitations. It is highly toxic and must be handled with extreme care. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate also produces a Parkinson's-like syndrome in animals, which may not accurately reflect the disease in humans.
Direcciones Futuras
There are several future directions for research on S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of action of S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate. Another area of research is the investigation of the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease. Finally, there is a need for further research on the safety and toxicity of S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate, particularly in relation to its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate involves the reaction of 5-methyl-2-nitrobenzoic acid with thionyl chloride to form 5-methyl-2-chlorobenzoic acid. This compound is then reacted with N,N-dimethylcarbamoyl chloride to produce S-{5-methyl-2-[(dimethylamino)carbonyl]phenyl} dimethylcarbamothioate. This intermediate is then reacted with phenyl isocyanate to form S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has been widely used in scientific research as a tool for studying the mechanisms of action of various biological processes. One of the most important applications of S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate is in the study of Parkinson's disease. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has been found to produce a Parkinson's-like syndrome in animals, making it a valuable tool for studying the disease and developing new treatments. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has also been used to study the mechanisms of action of various drugs, such as cocaine and amphetamines, and to investigate the role of dopamine in the brain.
Propiedades
Número CAS |
112308-03-9 |
|---|---|
Nombre del producto |
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate |
Fórmula molecular |
C17H18N2O2S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
S-(2-benzamido-5-methylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C17H18N2O2S/c1-12-9-10-14(15(11-12)22-17(21)19(2)3)18-16(20)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,20) |
Clave InChI |
IYLPZVJWOOVUAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)SC(=O)N(C)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)SC(=O)N(C)C |
Sinónimos |
S-(2-BenzoylaMino-5-Methylphenyl)diMethylthiocarbaMic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



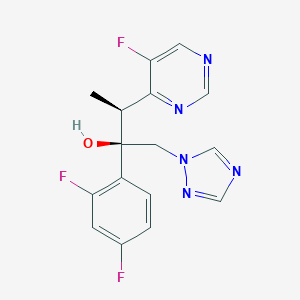
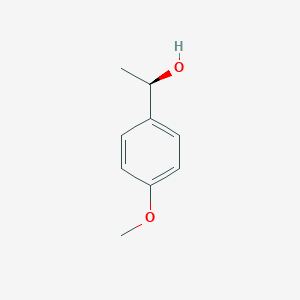
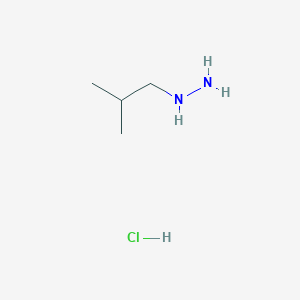
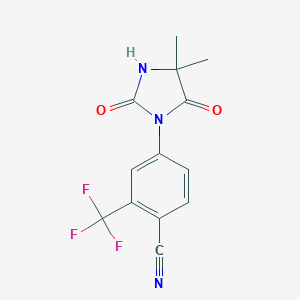
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
